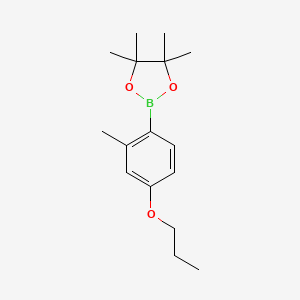

4-Propoxy-2-methylphenylboronic acid, pinacol ester

Overview

Description

4-Propoxy-2-methylphenylboronic acid, pinacol ester, is a type of organoboron compound. These compounds are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . They are considered environmentally benign and are relatively stable .

Synthesis Analysis

The synthesis of boronic esters like this compound, can be achieved through various borylation approaches that have been developed over the years . One such method involves the reaction of pinacol and boranylbis (propan-2-yl)amine with 2-methoxybenzenediazonium tetrafluoroborate .Chemical Reactions Analysis

Organoboron compounds like this compound, are highly valuable building blocks in organic synthesis . They are used in a variety of chemical transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis

Organoboron compounds like this compound, are usually bench stable, easy to purify, and often commercially available . They are also relatively stable and readily prepared .Mechanism of Action

Target of Action

The primary targets of this compound are the transition metals used in catalyzed carbon-carbon bond formation reactions, such as the Suzuki–Miyaura reaction . These reactions involve the coupling of organoboron compounds with organic halides or pseudohalides.

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which involves the transfer of an organic group from boron to a transition metal . This process is key to the formation of new carbon-carbon bonds.

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by this compound . This reaction involves the oxidative addition of an electrophilic organic group to a transition metal, followed by transmetalation with a nucleophilic organoboron compound, and finally reductive elimination to form a new carbon-carbon bond .

Pharmacokinetics

For instance, the rate of hydrolysis of boronic pinacol esters is known to be influenced by the pH of the environment .

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds. This makes it a valuable tool in organic synthesis, enabling the construction of complex organic molecules from simpler building blocks .

Action Environment

The efficacy and stability of the compound can be influenced by environmental factors such as pH and temperature . For instance, the rate of hydrolysis of boronic pinacol esters is known to be accelerated at physiological pH .

Advantages and Limitations for Lab Experiments

The main advantage of using 4-Propoxy-2-methylphenylboronic acid, pinacol ester in lab experiments is its versatility. It can be used in a variety of reactions, such as Suzuki-Miyaura cross-coupling, Heck reaction, and Stille reaction. Additionally, it is relatively easy to synthesize and is not toxic or an environmental pollutant. The main limitation of using this compound in lab experiments is its cost. It is relatively expensive compared to other reagents.

Future Directions

There are a number of potential future directions for the use of 4-Propoxy-2-methylphenylboronic acid, pinacol ester in scientific research. For example, it could be used in the synthesis of more complex compounds, such as peptides and proteins. Additionally, it could be used in the synthesis of polymers, such as poly(vinyl alcohol) and poly(ethylene glycol). Additionally, this compound could be used in the synthesis of more complex compounds, such as pharmaceuticals. Finally, this compound could be used in the development of new catalysts and reagents for organic synthesis.

Scientific Research Applications

4-Propoxy-2-methylphenylboronic acid, pinacol ester has been used in a number of scientific research applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals and other organic compounds. It has also been used as a catalyst in Suzuki-Miyaura cross-coupling, as well as in Heck and Stille reactions. Additionally, this compound has been used in the synthesis of polymers, such as poly(vinyl alcohol) and poly(ethylene glycol).

properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(2-methyl-4-propoxyphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BO3/c1-7-10-18-13-8-9-14(12(2)11-13)17-19-15(3,4)16(5,6)20-17/h8-9,11H,7,10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKZKJMFESWWGOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1,4-Dioxaspiro[4.5]decan-6-yl}acetaldehyde](/img/structure/B1431952.png)

![2-[4-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride](/img/structure/B1431958.png)

![Methyl 2-[(2,4-diaminophenyl)thio]benzoate dihydrochloride](/img/structure/B1431961.png)

![2-[5-(3-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1431963.png)

![8-Methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid dihydrochloride](/img/structure/B1431968.png)